molecular formula C7H13NO4 B12863592 (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid

(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12863592
M. Wt: 175.18 g/mol
InChI Key: RBPGAQGKRHEOCS-WDSKDSINSA-N
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Description

(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a methoxymethoxy (OCH2OCH3) substituent at the C4 position and a carboxylic acid group at C2. This compound is part of a broader class of pyrrolidine-based molecules widely used as intermediates in pharmaceutical synthesis due to their stereochemical rigidity and functional versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S,4S)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

RBPGAQGKRHEOCS-WDSKDSINSA-N

Isomeric SMILES

COCO[C@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

COCOC1CC(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen, followed by the introduction of the methoxymethoxy group. One common method includes the use of tert-butyl carbamate as a protecting group for the nitrogen, followed by the reaction with methoxymethyl chloride to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chiral separation techniques to ensure the purity of the desired enantiomer. Techniques such as crystallization and chromatography are employed to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and methoxymethoxy moiety enable targeted oxidation, often leading to ketones or intermediates for further functionalization.

Reagent Conditions Product Reference
KMnO₄ (aqueous)Acidic or neutral pH, 25–80°COxidative cleavage of methoxymethoxy to ketone
CrO₃ (chromic acid)H₂SO₄ catalyst, refluxConversion of secondary alcohol to ketone

Case Study : Oxidation of the methoxymethoxy group using CrO₃ in H₂SO₄ yielded a ketone intermediate, which was further utilized in synthesizing antiviral drug precursors.

Reduction Reactions

The carboxylic acid can be reduced to alcohols or amines under controlled conditions.

Reagent Conditions Product Reference
LiAlH₄Anhydrous THF, 0°C to refluxReduction to (2S,4S)-4-(methoxymethoxy)pyrrolidine-2-methanol
NaBH₄/I₂THF, 25°CSelective reduction to primary alcohol

Mechanistic Insight : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the methoxymethoxy group .

Nucleophilic Substitution

The methoxymethoxy group participates in substitution reactions, enabling functional group interconversion.

Reagent Conditions Product Reference
NH₃ (liquid)0°C, CH₂Cl₂Amine substitution at C4 position
Thiophenol/NaHDMF, 25°CThioether formation

Example : Treatment with thiophenol in DMF replaced the methoxymethoxy group with a thioether, enhancing hydrophobicity for peptide-drug conjugates .

Peptide Coupling Reactions

The carboxylic acid group is critical in forming amide bonds for peptide synthesis.

Coupling Agent Base Product Application Reference
DCCNMMFmoc-protected peptide intermediatesSolid-phase synthesis
HATUDIEABioactive peptide analogsDrug development

Key Finding : DCC-mediated coupling with Fmoc-amino acids produced intermediates for anticancer peptides targeting prostate cancer cells .

Deprotection Reactions

Selective removal of the methoxymethoxy group is achieved under acidic conditions.

Reagent Conditions Product Reference
HCl (3M)MeOH, 25°C, 12h(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid
TFA/Et₃SiHCH₂Cl₂, 0°C to 25°CDeprotection without racemization

Application : Deprotection with HCl enabled access to hydroxylated analogs for cytotoxicity studies against leukemia cell lines .

Esterification and Acylation

The carboxylic acid reacts with alcohols or acyl chlorides to form esters or amides.

Reagent Conditions Product Reference
SOCl₂/MeOHReflux, 4hMethyl ester derivative
Acetyl chloridePyridine, 25°CAcetylated pyrrolidine

Synthetic Utility : Methyl ester formation improved solubility for NMR studies of stereochemical effects .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses:
The compound has been identified as a potential inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various pathological conditions such as hypertension, myocardial ischemia, and renal insufficiency. The ability of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid to inhibit these enzymes makes it a candidate for treating conditions like:

  • Cardiovascular Disorders: It may help in managing diseases associated with vasoconstriction and cardiac insufficiency.
  • Neurological Disorders: The compound shows promise in cerebroprotective applications, potentially aiding in conditions like cerebral ischemia and migraines .

Case Study:
A study demonstrated that derivatives of this compound could effectively inhibit the activity of endothelin-converting enzymes, which are crucial in the pathophysiology of various cardiovascular diseases. This inhibition could lead to improved therapeutic strategies for managing heart failure and hypertension .

Drug Development

Role in Drug Formulation:
this compound serves as a key building block in the synthesis of peptide-based drugs. Its structural properties facilitate the design of drugs that can target specific biological pathways effectively.

Bioconjugation Applications:
The compound is utilized in bioconjugation techniques, where it aids in attaching biomolecules to therapeutic agents or imaging agents. This enhances the efficacy and specificity of drugs targeting particular cells or tissues .

Antimicrobial Research

Recent studies have explored the antimicrobial properties of related pyrrolidine derivatives against resistant strains of bacteria and fungi. The findings suggest that compounds similar to this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Candida auris. These results indicate potential applications in developing new antimicrobial therapies .

Green Chemistry

Chiral Separation Processes:
Research has focused on improving the chiral separation processes for this compound to enhance its production efficiency while minimizing environmental impact. A novel method was developed that eliminates the need for multiple organic solvents, promoting greener manufacturing practices .

Data Tables

Application Area Potential Uses Remarks
Medicinal ChemistryInhibition of metalloproteasesTreats cardiovascular and neurological disorders
Drug DevelopmentPeptide synthesis and bioconjugationEnhances drug efficacy and targeting
Antimicrobial ResearchActivity against resistant bacterial strainsPotential for new antimicrobial therapies
Green ChemistryChiral separation processesPromotes environmentally friendly manufacturing

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and inhibition of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Stereochemical Variations

The following table summarizes key pyrrolidine-2-carboxylic acid derivatives, highlighting substituent-driven differences in properties and applications:

Compound Name Substituent (C4) Stereochemistry CAS Number Molecular Weight Key Applications/Notes References
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid OCH2OCH3 2S,4S Not available ~191.18 (calc.) Hypothesized intermediate for drug synthesis; limited direct evidence in literature. -
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid CH2OCH3 2S,4S 1378388-16-9 273.31 Key intermediate for Velpatasvir; green synthesis methods developed to avoid organic solvents .
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid OCH3 2S,4R 75176-09-9 145.16 Differing stereochemistry at C4 alters biological activity; used in peptide modifications .
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid OH 2S,4S 189249-10-3 353.37 Fmoc-protected derivative; precursor for further functionalization in solid-phase peptide synthesis .
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid Br 2S,4S 16257-69-5 194.03 Bromo substituent enables cross-coupling reactions; used in organometallic synthesis .
(2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride N+(CH3)3 2S,4R - ~228.71 (calc.) Charged substituent enhances water solubility; potential catalyst in hydrogen-deuterium exchange reactions .
Key Observations:
  • Substituent Polarity: Hydroxyl (OH) and methoxymethoxy (OCH2OCH3) groups increase hydrophilicity compared to nonpolar groups like bromo (Br) or phenyl (C6H5) .
  • Stereochemical Impact : The 4S configuration in (2S,4S)-TBMP is critical for its role in Velpatasvir synthesis, whereas the 4R epimer ((2S,4R)-TBMP) requires separation during manufacturing .
  • Synthetic Utility : Bromo and mesyloxy (MsO-) substituents (e.g., in ) serve as leaving groups for nucleophilic substitution, enabling further derivatization .

Biological Activity

(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields, supported by relevant research findings and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H13NO4
  • Molecular Weight : 175.18 g/mol
  • CAS Number : 45116097
  • Solubility : Soluble in organic solvents; specific solubility data varies based on the solvent used.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : It has been identified as a significant intermediate in the synthesis of antiviral drugs, particularly those targeting Hepatitis C virus (HCV) such as Velpatasvir. The compound's structure allows it to interact effectively with viral components, inhibiting their function .
  • Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Computational studies have indicated potential binding modes that involve hydrogen bonding and hydrophobic interactions with target proteins .

Case Studies

  • Antiviral Efficacy :
    • A study highlighted the effectiveness of this compound in inhibiting HCV replication in vitro. The compound demonstrated a dose-dependent response, significantly reducing viral load at higher concentrations .
  • Neuroprotective Studies :
    • In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Applications

The diverse biological activities of this compound open avenues for its application in various fields:

  • Pharmaceutical Development : Its role as an intermediate in antiviral drug synthesis positions it as a valuable component in drug formulation processes.
  • Nutraceuticals : Given its potential ergogenic properties, it may find applications in dietary supplements aimed at enhancing physical performance and recovery .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV replication
NeuroprotectiveProtects against oxidative stress
Ergogenic PotentialMay enhance physical performance
PropertyValue
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
SolubilitySoluble in organic solvents
CAS Number45116097

Q & A

Q. How should waste containing this compound be disposed of?

  • Methodology : Incinerate in a certified facility with alkaline scrubbers. Aqueous waste is treated with activated charcoal filtration. Follow local regulations (e.g., EPA guidelines) for hazardous organic compounds .

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